Synthesis of Methyl 6-oxohexanoate from Cyclohexene: An In-depth Technical Guide
Synthesis of Methyl 6-oxohexanoate from Cyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 6-oxohexanoate (B1234620), a valuable bifunctional molecule, with a primary focus on its preparation from cyclohexene (B86901). This document details the prevalent synthetic methodology, ozonolysis, and explores alternative routes, offering a comparative analysis of these approaches. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support laboratory research and process development.
Introduction
Methyl 6-oxohexanoate is a linear aliphatic ester-aldehyde that serves as a versatile intermediate in organic synthesis. Its dual functionality, comprising a terminal aldehyde and a methyl ester, makes it a key building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. The six-carbon backbone provides a useful scaffold for the construction of cyclic and acyclic targets. This guide focuses on the practical synthesis of this compound, with an emphasis on the well-established ozonolysis of cyclohexene.
Synthetic Pathways
The synthesis of Methyl 6-oxohexanoate from cyclohexene is most prominently achieved through oxidative cleavage of the double bond. This section details the primary ozonolysis route and discusses alternative multi-step syntheses from other commercially available starting materials.
Primary Synthesis: Ozonolysis of Cyclohexene
The most direct and well-documented method for the preparation of Methyl 6-oxohexanoate from cyclohexene is through ozonolysis. This reaction cleaves the cyclohexene ring to form a linear dialdehyde (B1249045) intermediate, which can be selectively converted to the desired monoester-monoaldehyde.
Reaction Pathway:
Caption: Ozonolysis pathway for the synthesis of Methyl 6-oxohexanoate from cyclohexene.
Experimental Workflow:
Caption: Experimental workflow for the ozonolysis of cyclohexene.
Alternative Synthetic Routes
While ozonolysis is the most direct route from cyclohexene, Methyl 6-oxohexanoate can also be synthesized from other starting materials. These multi-step alternatives may be advantageous in specific contexts, such as avoiding the use of an ozone generator.
2.2.1. From ε-Caprolactone
This two-step synthesis involves the ring-opening of ε-caprolactone followed by oxidation of the resulting primary alcohol.
Reaction Pathway:
Caption: Synthesis of Methyl 6-oxohexanoate from ε-caprolactone.
2.2.2. From Adipic Acid Monomethyl Ester
This route proceeds via the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reduction.
Reaction Pathway:
Caption: Synthesis of Methyl 6-oxohexanoate from adipic acid monomethyl ester.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to Methyl 6-oxohexanoate.
| Parameter | Ozonolysis of Cyclohexene | From ε-Caprolactone | From Adipic Acid Monomethyl Ester |
| Starting Material | Cyclohexene | ε-Caprolactone | Adipic Acid Monomethyl Ester |
| Key Reagents | O₃, CH₃OH, (CH₃)₂S | CH₃OH, H⁺, Oxidant (e.g., PCC) | SOCl₂, H₂, Pd/BaSO₄ |
| Number of Steps | 1 (one-pot) | 2 | 2 |
| Reported Yield | 65-72%[1] | Not specified (likely moderate to good) | Not specified (yields can vary) |
| Reaction Temperature | -78 °C to room temperature[1] | Varies (reflux for methanolysis, RT for oxidation) | Varies (reflux for acid chloride formation) |
| Boiling Point of Product | 83-86 °C / 1.5 mmHg[1] | 83-86 °C / 1.5 mmHg | 83-86 °C / 1.5 mmHg |
Experimental Protocols
Ozonolysis of Cyclohexene to Methyl 6-oxohexanoate
This protocol is adapted from Organic Syntheses.[1] Caution: Ozone is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood.
Materials:
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Cyclohexene (0.075 mol)
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Dichloromethane (B109758) (CH₂Cl₂) (250 mL)
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Methanol (CH₃OH) (50 mL)
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Ozone (generated from an ozone generator)
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Nitrogen gas (N₂)
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Dimethyl sulfide (B99878) ((CH₃)₂S) (0.150 mol)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a drying tube, and a magnetic stirrer is charged with cyclohexene, dichloromethane, and methanol.
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The flask is cooled to -78 °C in a dry ice/acetone bath.
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A stream of ozone is bubbled through the solution with stirring. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.
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Once the reaction is complete, nitrogen gas is bubbled through the solution to remove any unreacted ozone until the blue color disappears.
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The cooling bath is removed, and dimethyl sulfide is added to the reaction mixture.
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The solution is allowed to warm to room temperature and stirred for several hours.
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The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate and brine.
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The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by vacuum distillation to yield Methyl 6-oxohexanoate.[1]
Proposed Protocol for Synthesis from ε-Caprolactone
Step 1: Methanolysis of ε-Caprolactone
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In a round-bottom flask, dissolve ε-caprolactone in an excess of methanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, neutralize the acid with a base (e.g., sodium bicarbonate).
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Remove the excess methanol under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 6-hydroxyhexanoate.
Step 2: Oxidation of Methyl 6-hydroxyhexanoate
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Using Pyridinium Chlorochromate (PCC):
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Suspend PCC in dichloromethane in a round-bottom flask.
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Add a solution of methyl 6-hydroxyhexanoate in dichloromethane to the suspension.
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Stir the mixture at room temperature for a few hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.
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Concentrate the filtrate to obtain crude Methyl 6-oxohexanoate, which can be further purified by distillation or chromatography.
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Using Swern Oxidation:
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In a flask under an inert atmosphere, add dichloromethane and cool to -78 °C.
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Add oxalyl chloride, followed by dimethyl sulfoxide (B87167) (DMSO) dropwise.
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After stirring for a short period, add a solution of methyl 6-hydroxyhexanoate in dichloromethane.
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Stir for approximately one hour at -78 °C.
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Add triethylamine (B128534) and allow the reaction to warm to room temperature.
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Quench the reaction with water and perform an aqueous workup.
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Extract the product with dichloromethane, dry the organic layer, and concentrate to give the crude product for further purification.
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Proposed Protocol for Synthesis from Adipic Acid Monomethyl Ester
Step 1: Formation of the Acid Chloride
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In a round-bottom flask equipped with a reflux condenser and a gas trap, add adipic acid monomethyl ester.
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Slowly add thionyl chloride (SOCl₂) or oxalyl chloride.
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Gently heat the mixture to reflux until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude methyl 6-chloro-6-oxohexanoate.
Step 2: Rosenmund Reduction
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Dissolve the crude acid chloride in an appropriate solvent (e.g., toluene).
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Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄), poisoned with a sulfur compound (e.g., quinoline-sulfur).
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Bubble hydrogen gas through the stirred reaction mixture.
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Monitor the reaction progress carefully to avoid over-reduction to the alcohol.
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Upon completion, filter off the catalyst.
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Wash the filtrate with aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate.
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Purify the resulting Methyl 6-oxohexanoate by vacuum distillation.
Characterization of Methyl 6-oxohexanoate
Spectroscopic data is essential for the confirmation of the structure and purity of the synthesized Methyl 6-oxohexanoate.
Spectroscopic Data:
| Technique | Expected Peaks |
| ¹H NMR | Signals corresponding to the methyl ester protons, the aldehyde proton, and the methylene (B1212753) protons of the aliphatic chain. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, the aldehyde carbonyl carbon, the methoxy (B1213986) carbon, and the four methylene carbons of the backbone. |
| IR Spectroscopy | Characteristic absorption bands for the ester C=O stretch (around 1740 cm⁻¹), the aldehyde C=O stretch (around 1725 cm⁻¹), and C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Methyl 6-oxohexanoate (144.17 g/mol ), along with characteristic fragmentation patterns. |
Conclusion
The synthesis of Methyl 6-oxohexanoate from cyclohexene via ozonolysis is a robust and high-yielding method, making it the preferred route in many laboratory settings.[1] Alternative synthetic pathways starting from ε-caprolactone or adipic acid monomethyl ester offer viable, albeit multi-step, options that may be suitable depending on the available equipment and reagents. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate method for their needs.
